molecular formula C9H8ClN3O B2867807 1-(4-chloro-2-methylphenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one CAS No. 42097-63-2

1-(4-chloro-2-methylphenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one

Cat. No.: B2867807
CAS No.: 42097-63-2
M. Wt: 209.63
InChI Key: UIORRJDOYYYEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2-methylphenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one is a heterocyclic compound featuring a triazolone core substituted with a 4-chloro-2-methylphenyl group. Triazolones are notable for their diverse biological activities, including antimicrobial, antifungal, and herbicidal properties . The compound’s CAS number (1203-46-9) confirms its identity, and its synthesis likely follows routes similar to those of related triazolones .

Properties

IUPAC Name

2-(4-chloro-2-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-6-4-7(10)2-3-8(6)13-5-11-9(14)12-13/h2-5H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIORRJDOYYYEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C=NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-2-methylphenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-methylphenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its potential biological activity.

    Medicine: Research into its potential therapeutic effects, such as antifungal, antibacterial, or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-methylphenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Triazolone derivatives vary in substituents on the phenyl ring and the triazolone core, influencing their biological activity and physicochemical properties. Below is a structural and functional comparison with key analogs:

Table 1: Structural Comparison of Selected Triazolone Derivatives

Compound Name Substituents on Phenyl Ring Triazolone Core Modifications Key Applications/Activities References
1-(4-Chloro-2-methylphenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one 4-Cl, 2-CH₃ None (Not explicitly stated; inferred antimicrobial/herbicidal)
PRR846 (4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one) 4-Cl None VOR complex inhibition, antifungal
1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one 4-Cl, 2-F 3-CH₃, 4-CF₂H Herbicidal intermediate
4-(3-Chloro-4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 3-Cl, 4-CH₃ None Antimicrobial (inferred)

Key Structural Insights:

  • Substituent Position and Halogen Type : The presence of chlorine at the 4-position is common, but fluorine substitution (e.g., 2-F in ) enhances herbicidal activity . Methyl groups (e.g., 2-CH₃ in the target compound) may improve lipophilicity and bioavailability .
  • Core Modifications : Addition of difluoromethyl (CF₂H) or methyl (CH₃) groups to the triazolone core () can alter electronic properties, affecting binding to biological targets .

Physicochemical Data:

  • Crystal Structure: Fluorinated triazolones (e.g., ) crystallize in monoclinic systems (space group C2/c) with distinct unit cell parameters (e.g., a = 15.286 Å, β = 100.91°), indicating stable packing arrangements .
  • Molecular Weight and Solubility : The target compound (C₉H₈ClN₃O; MW = 209.64) is lighter than fluorinated analogs (e.g., C₁₀H₇ClF₃N₃O; MW = 277.64), suggesting higher solubility in polar solvents .

Biological Activity

1-(4-Chloro-2-methylphenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one (CAS No. 42097-63-2) is a triazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activities associated with this compound, supported by relevant research findings and case studies.

  • Molecular Formula : C₉H₈ClN₃O
  • Molecular Weight : 209.63 g/mol
  • Structure : The compound features a triazole ring substituted with a chlorinated aromatic group, which is crucial for its biological activity.

Antifungal Activity

Research indicates that triazole derivatives often exhibit significant antifungal properties. A study highlighted the structure-activity relationship (SAR) of various triazole compounds, demonstrating that modifications in the substituents can enhance antifungal efficacy. For instance, compounds with electron-donating groups on the phenyl ring showed increased potency against Candida albicans and other pathogenic fungi .

Table 1: Antifungal Activity of Triazole Derivatives

CompoundMIC (μg/mL)Target Organism
Fluconazole0.25Candida albicans
This compoundTBDCandida spp.
Compound A0.0156Candida albicans

Antibacterial Activity

The antibacterial potential of triazole derivatives has been well-documented. Studies have shown that certain triazoles possess activity against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth is often linked to its structural features which facilitate interaction with bacterial enzymes .

Table 2: Antibacterial Activity against Various Strains

CompoundMIC (μg/mL)Bacterial Strain
Vancomycin0.68Staphylococcus aureus
This compoundTBDE. coli
Compound B0.125Pseudomonas aeruginosa

Anticancer Activity

Preliminary studies suggest that triazole derivatives may exhibit anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest. Research focusing on similar compounds has shown promising results in inhibiting cancer cell proliferation in vitro .

Case Studies

One notable case study involved the synthesis of a series of triazole derivatives where the biological activity was evaluated against different cancer cell lines. The results indicated that specific substitutions on the triazole ring significantly enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings from various studies include:

  • Substituent Effects : The presence of halogen atoms and alkyl chains significantly influences the compound's activity.
  • Ring Modifications : Alterations in the triazole ring can lead to improved selectivity and potency against specific pathogens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.